1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13477296
Molecular Formula: C7H12INO
Molecular Weight: 253.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12INO |
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Molecular Weight | 253.08 g/mol |
IUPAC Name | 1-[3-(iodomethyl)pyrrolidin-1-yl]ethanone |
Standard InChI | InChI=1S/C7H12INO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3 |
Standard InChI Key | DWHNYLXNUKHPIX-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(C1)CI |
Canonical SMILES | CC(=O)N1CCC(C1)CI |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone consists of a five-membered pyrrolidine ring (C₄H₉N) with two functional groups:
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Iodomethyl (-CH₂I) at the 3-position, imparting electrophilicity.
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Ethanone (-COCH₃) at the 1-position, contributing to solubility and hydrogen-bonding interactions.
The molecular formula is C₇H₁₂INO, with a molecular weight of 253.08 g/mol . The stereochemistry at the 3-position (iodomethyl substitution) influences its reactivity and biological interactions, though most synthetic routes produce racemic mixtures unless chiral catalysts are employed .
Table 1: Key Structural Properties
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Pyrrolidine Functionalization:
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Acylation:
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The nitrogen atom of the pyrrolidine ring is acylated with acetyl chloride or acetic anhydride to introduce the ethanone group.
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Solvents like dichloromethane or THF are used, with triethylamine as a base to neutralize HCl byproducts.
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Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Iodomethylation | HI, AgOTf, CH₂Cl₂, 0°C → rt | 60–70% | |
Acylation | Acetyl chloride, Et₃N, THF | 85–90% |
Chemical Reactivity and Applications
Electrophilic Substitutions
The iodomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of functionalized pyrrolidines:
This reactivity is exploited in medicinal chemistry to create covalent inhibitors targeting cysteine residues in proteins .
Cross-Coupling Reactions
Palladium-catalyzed Ulmann or Suzuki couplings replace iodine with aryl/alkyl groups, expanding access to diverse heterocycles . For example, coupling with phenylboronic acid yields 3-aryl-pyrrolidine derivatives .
Pharmaceutical Applications
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Antimicrobial Agents: Analogues with bromo- or chloromethyl groups show activity against Staphylococcus aureus (MIC = 6.25–12.5 µg/mL) .
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Anticancer Research: Iodine’s radio-opacity makes the compound a candidate for radiopharmaceuticals, particularly in thyroid cancer imaging .
Table 3: Biological Activity of Structural Analogues
Compound | Activity (MIC, µg/mL) | Source |
---|---|---|
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone | 12.5 (E. coli) | |
1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone | 25 (C. albicans) |
Comparison with Halogenated Analogues
The iodine atom’s polarizability and leaving-group ability distinguish 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone from its chloro- and bromo-counterparts:
Table 4: Halogen Comparison
Property | Iodo Derivative | Bromo Derivative | Chloro Derivative |
---|---|---|---|
Electrophilicity | High | Moderate | Low |
Reaction Rate (Sₙ2) | Fastest | Intermediate | Slowest |
Stability | Light-sensitive | Stable | Stable |
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